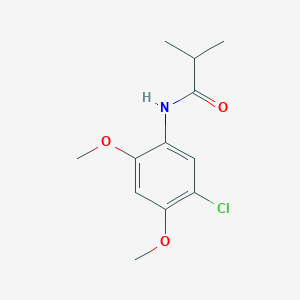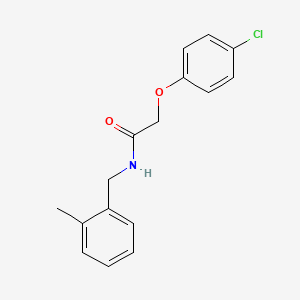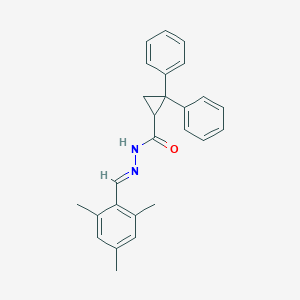
8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as APTD, is a synthetic compound that has been widely used in scientific research. It belongs to the class of purine derivatives and has a molecular weight of 314.32 g/mol. APTD has been found to have various biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
APTD exerts its effects by binding to the purinergic receptors and blocking their activation by purine nucleotides. This leads to a decrease in the release of neurotransmitters and a reduction in the excitability of neurons. APTD has also been found to inhibit the activity of voltage-gated calcium channels, which further contributes to its inhibitory effects.
Biochemical and Physiological Effects:
APTD has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of glutamate and GABA, which are important neurotransmitters in the central nervous system. This leads to a reduction in neuronal excitability and can have therapeutic implications in conditions such as epilepsy and chronic pain. APTD has also been found to inhibit platelet aggregation and reduce blood pressure.
实验室实验的优点和局限性
APTD has several advantages as a tool for studying purinergic receptors. It is a potent antagonist of the P2X1 and P2X3 receptors, making it a valuable tool for studying their function. APTD is also relatively stable and can be stored for long periods of time without degradation. However, APTD has some limitations as well. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, APTD has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research involving APTD. One area of interest is the development of more potent and selective purinergic receptor antagonists. This could lead to the development of new therapeutics for conditions such as chronic pain and epilepsy. Another area of interest is the role of purinergic receptors in cancer. APTD has been shown to inhibit the proliferation of cancer cells, and further research in this area could lead to the development of new cancer therapies. Finally, research is needed to better understand the mechanism of action of APTD and its effects on other biological processes.
合成方法
APTD can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-aminophenol with acetic anhydride to produce 2-acetamidophenol. This compound is then reacted with 3,7-dimethylxanthine in the presence of sodium hydride to produce APTD. The overall yield of this process is around 50%.
科学研究应用
APTD has been extensively used in scientific research as a tool to study the role of purinergic receptors in various biological processes. Purinergic receptors are a class of receptors that are activated by purine nucleotides such as ATP and ADP. APTD has been found to be a potent antagonist of the P2X1 and P2X3 purinergic receptors. It has also been shown to inhibit the release of neurotransmitters such as glutamate and GABA.
属性
IUPAC Name |
8-(2-aminophenoxy)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-7-5-4-6-8(9)15/h4-7H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXWAVJYGUPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC=C3N)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)


![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
